molecular formula C20H19Cl2N5O2S B4210846 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B4210846
M. Wt: 464.4 g/mol
InChI Key: WOCKVDDIBPXQIL-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a dichlorobenzamide moiety, and an anilino-oxopropyl-thio linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The anilino-oxopropyl-thio linkage is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dichlorobenzamide moiety through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino or dichlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
  • **N-{5-[(3-anilino-3-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(3-anilino-3-oxopropyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2S/c1-27-17(12-23-19(29)13-7-8-15(21)16(22)11-13)25-26-20(27)30-10-9-18(28)24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCKVDDIBPXQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

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